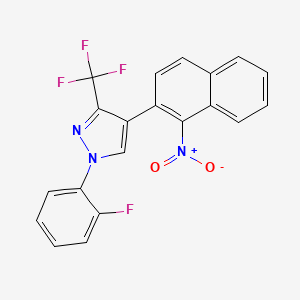

![molecular formula C14H15N3O4S B2935297 Ethyl 3-{[3-(aminosulfonyl)pyridin-2-yl]amino}benzoate CAS No. 1251675-80-5](/img/structure/B2935297.png)

Ethyl 3-{[3-(aminosulfonyl)pyridin-2-yl]amino}benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

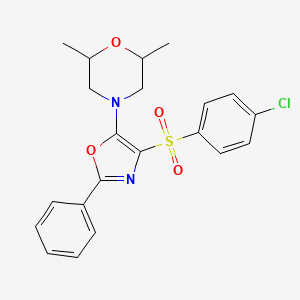

The synthesis of Ethyl 3-{[3-(aminosulfonyl)pyridin-2-yl]amino}benzoate involves multiple steps. It is designed using 4-(methylamino)-3-nitrobenzoic acid as a starting material . The synthesis route involves the production of 4-(methylamino)-3-nitrobenzoyl chloride, which then reacts with ethyl 3-(pyridin-2-ylamino)propanoate to obtain ethyl 3-(4-(methylamino)-3-nitro-N-(pyridin-2-yl)benzamido)propanoate . The final compound is prepared after the reduction of this intermediate .Molecular Structure Analysis

The molecular structure of Ethyl 3-{[3-(aminosulfonyl)pyridin-2-yl]amino}benzoate has been characterized by IR, 1H NMR, and single crystal X-ray crystallography . This provides detailed information about the arrangement of atoms within the molecule and their chemical environments.Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Ethyl 3-{[3-(aminosulfonyl)pyridin-2-yl]amino}benzoate are complex and involve multiple steps. The process starts with 4-(methylamino)-3-nitrobenzoic acid and involves reactions such as the production of 4-(methylamino)-3-nitrobenzoyl chloride and its subsequent reaction with ethyl 3-(pyridin-2-ylamino)propanoate .Wissenschaftliche Forschungsanwendungen

Anti-Fibrotic Applications

EAPB derivatives have shown promising results in the treatment of fibrosis. In a study, certain pyrimidine derivatives of EAPB exhibited significant anti-fibrotic activities, surpassing known anti-fibrotic drugs like Pirfenidone . These compounds were effective in inhibiting collagen expression and hydroxyproline content in cell culture, suggesting potential for development as novel anti-fibrotic medications .

Antimicrobial Activity

The pyrimidine core of EAPB derivatives has been associated with a broad spectrum of biological activities, including antimicrobial properties . This makes them valuable candidates for the development of new antimicrobial agents, which are crucial in the fight against drug-resistant bacteria.

Anticancer Potential

EAPB derivatives have been evaluated for their anticancer activities. For instance, certain derivatives demonstrated inhibitory effects against gastric cancer cell lines . The ability to design and synthesize such compounds opens up new avenues for targeted cancer therapies.

Chemical Biology Research

In chemical biology, EAPB derivatives serve as tools for understanding biological processes at a molecular level. Their diverse biological activities make them suitable for studying the interaction between small molecules and biological systems, potentially leading to the discovery of new biological pathways and targets .

Molecular Biology Applications

In molecular biology, EAPB derivatives can be employed to investigate cellular processes such as cell proliferation, apoptosis, and gene expression. Their impact on various cancer cell lines provides insights into the molecular mechanisms of tumorigenesis and cancer progression .

Eigenschaften

IUPAC Name |

ethyl 3-[(3-sulfamoylpyridin-2-yl)amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O4S/c1-2-21-14(18)10-5-3-6-11(9-10)17-13-12(22(15,19)20)7-4-8-16-13/h3-9H,2H2,1H3,(H,16,17)(H2,15,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHIMAUQXAAPUPF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CC=C1)NC2=C(C=CC=N2)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-[(3-sulfamoylpyridin-2-yl)amino]benzoate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-({4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methyl)-2-furamide](/img/structure/B2935220.png)

![N-[(4-methylphenyl)methyl]-2-[(5-propyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2935224.png)

![N-(2,3-dihydro-1H-inden-5-yl)-2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2935225.png)

![4-Octyl-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2935227.png)

![2-[(4-methoxyanilino)methylene]-2H-1,4-benzothiazin-3(4H)-one](/img/structure/B2935230.png)

![3-Methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/no-structure.png)